molecular formula C19H18FN3OS B5653886 1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide

1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B5653886
M. Wt: 355.4 g/mol
InChI Key: IHIYLJMUYKMJHG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide is a complex organic compound that belongs to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thiophene group, and the coupling with the cyclopropane carboxamide moiety. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrazole ring.

    Suzuki-Miyaura coupling:

    Amidation reactions: to attach the cyclopropane carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-23(12-15-11-16(22-21-15)17-3-2-10-25-17)18(24)19(8-9-19)13-4-6-14(20)7-5-13/h2-7,10-11H,8-9,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIYLJMUYKMJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NN1)C2=CC=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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